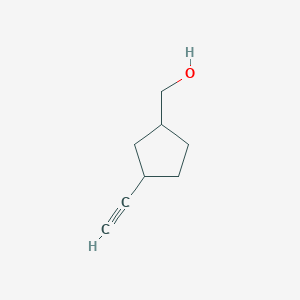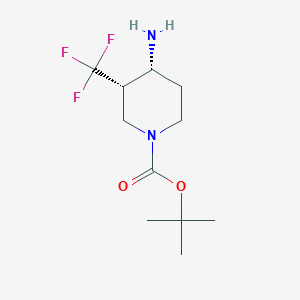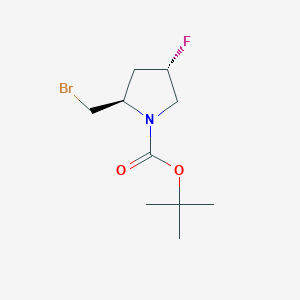
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide is an organic compound that contains a trifluoromethoxy group, which is known for its significant impact on the chemical and physical properties of molecules
Métodos De Preparación
The synthesis of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethoxy)benzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield the desired product .
Análisis De Reacciones Químicas
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide has several scientific research applications:
Pharmaceuticals: The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug molecules. This compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It can be used in the development of herbicides and pesticides due to its potential biological activity.
Materials Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
2-Chloro-N-ethyl-N-(3-(trifluoromethoxy)benzyl)acetamide can be compared with other compounds containing trifluoromethoxy groups, such as:
2-Chloro-N-ethyl-N-(4-(trifluoromethoxy)benzyl)acetamide: Similar structure but with the trifluoromethoxy group in a different position, which can affect its reactivity and biological activity.
2-Chloro-N-ethyl-N-(3-(trifluoromethyl)benzyl)acetamide:
Propiedades
IUPAC Name |
2-chloro-N-ethyl-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-2-17(11(18)7-13)8-9-4-3-5-10(6-9)19-12(14,15)16/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVGJQCDBECMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)
![tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8219167.png)
![7,10-Dibromodibenzo[f,h]quinoxaline](/img/structure/B8219185.png)
![9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole](/img/structure/B8219198.png)

